molecular formula C19H22BrNO3S2 B569117 Tiotropium EP Impurity C CAS No. 136310-95-7

Tiotropium EP Impurity C

Cat. No. B569117
CAS RN: 136310-95-7
M. Wt: 456.413
InChI Key: XEHSFNAAROJFIZ-WQHDNMCPSA-M
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Description

Tiotropium EP Impurity C, also known as (1R,3s,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene bromide, is a product with CAS number 136310-95-7 . It is an impurity in the synthesis of Tiotropium Bromide , a muscarinic receptor antagonist . Tiotropium is a bronchodilator that relaxes muscles in the airways and increases air flow to the lungs .


Molecular Structure Analysis

The molecular formula of this compound is C19H22NO3S2 . It is also known as (1R,3s,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene bromide .

Scientific Research Applications

Analytical Method Development

One significant area of application for the study of Tiotropium EP Impurity C is in the development of analytical methods to quantify Tiotropium and its impurities in pharmaceutical formulations. A study by Ding et al. (2008) established a sensitive high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) assay for the determination of Tiotropium in human plasma, which is crucial for both pharmacokinetic studies and quality control of the pharmaceutical product. This method, using benzyltriethylammonium chloride as the internal standard, achieves a calibration curve linear over the range 1.5-30 pg/mL, with high plasma extraction recovery of Tiotropium, indicating its potential application in monitoring this compound levels as well (Ding, L., Tan, W., Zhang, Y.-d., Shen, J.-p., & Zhang, Z.-x., 2008).

Pharmacological Research

Research on Tiotropium's pharmacological properties provides insights into the importance of purity in pharmaceutical preparations. Tiotropium is a long-acting anticholinergic drug used primarily for COPD treatment. Its effectiveness in improving lung function and quality of life underscores the need for precise quantification and control of impurities like this compound to ensure drug efficacy and safety. Studies have demonstrated Tiotropium's ability to reduce exacerbations and hospitalizations for COPD patients, highlighting the critical role of its purity and the potential impact of impurities on its therapeutic profile (Vincken, W., van Noord, J., Greefhorst, A., Bantje, T., Kesten, S., Korducki, L., & Cornelissen, P., 2002).

Mechanism of Action

While the mechanism of action for Tiotropium EP Impurity C is not explicitly stated, Tiotropium, the parent compound, is known to act mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .

properties

IUPAC Name

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO3S2.BrH/c1-20(2)13-7-8-14(20)12-15(11-13)23-18(21)19(22,16-5-3-9-24-16)17-6-4-10-25-17;/h3-10,13-15,22H,11-12H2,1-2H3;1H/q+1;/p-1/t13-,14+,15?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHSFNAAROJFIZ-WQHDNMCPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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